5-Formylfuran-2-carbonyl chloride

Description

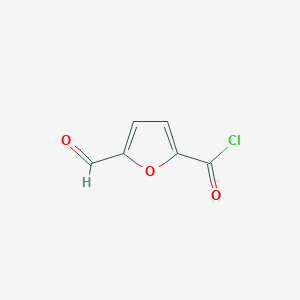

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClO3 |

|---|---|

Molecular Weight |

158.54 g/mol |

IUPAC Name |

5-formylfuran-2-carbonyl chloride |

InChI |

InChI=1S/C6H3ClO3/c7-6(9)5-2-1-4(3-8)10-5/h1-3H |

InChI Key |

RHLSKXUROMWECC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)Cl)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Formylfuran 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The carbonyl chloride group in 5-Formylfuran-2-carbonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. This reactivity stems from the strong electron-withdrawing effects of both the chlorine and oxygen atoms attached to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it susceptible to attack by nucleophiles. libretexts.org The general mechanism for these reactions involves a two-step addition-elimination process. libretexts.orgfiveable.me First, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. youtube.com

Esterification Reactions with Alcohol Nucleophiles

This compound reacts with alcohols to form the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution. libretexts.org The alcohol acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. libretexts.org The reaction is typically vigorous and can occur at room temperature. chemguide.co.uk The general transformation is the replacement of the chloro group with an alkoxy group (-OR) from the alcohol. openstax.org To drive the reaction to completion and neutralize the hydrogen chloride byproduct that is formed, a weak base such as pyridine (B92270) is often added. chemistrysteps.com

The mechanism proceeds through the nucleophilic addition of the alcohol to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation of the oxygen atom that originated from the alcohol, yielding the final ester product. libretexts.org

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Ethanol | Ethyl 5-formylfuran-2-carboxylate |

| This compound | Methanol | Methyl 5-formylfuran-2-carboxylate |

This table presents hypothetical esterification reactions based on the general reactivity of acyl chlorides with alcohols.

Amidation Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines leads to the formation of amides. chemistrysteps.com This amidation reaction is another instance of nucleophilic acyl substitution. fiveable.me Due to the high reactivity of acid chlorides, these reactions are often rapid. openstax.org Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the hydrogen chloride that is generated during the reaction. openstax.org

The reaction mechanism is analogous to esterification, where the amine is the nucleophile that attacks the carbonyl carbon. chemistrysteps.com The resulting tetrahedral intermediate then expels the chloride ion to form the amide. youtube.com

Table 2: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Ammonia | 5-Formylfuran-2-carboxamide |

| This compound | Diethylamine | N,N-Diethyl-5-formylfuran-2-carboxamide |

This table illustrates hypothetical amidation reactions based on the general reactivity of acyl chlorides with amines.

General Mechanisms of Acid Chloride Reactivity with Anionic Nucleophiles

Acid chlorides, including this compound, react readily with a variety of anionic nucleophiles. chemistrysteps.com The mechanism follows the typical nucleophilic acyl substitution pathway. khanacademy.org The strength of the nucleophile can influence the reaction rate. khanacademy.org

Anionic nucleophiles, such as hydroxide (B78521) ions or carboxylate salts, are potent reactants. chemistrysteps.com For instance, hydrolysis with a hydroxide ion is faster than with water because the hydroxide ion is a stronger nucleophile. chemistrysteps.com The reaction with a carboxylate salt is a useful method for synthesizing acid anhydrides. chemistrysteps.com

The general two-step mechanism involves:

Nucleophilic attack: The anionic nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral alkoxide intermediate. saskoer.ca

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and ejecting the chloride ion as the leaving group. saskoer.ca

Reactivity of the Formyl Group within the this compound Structure

The formyl (aldehyde) group in this compound also exhibits characteristic reactivity, primarily involving oxidation and reduction. These transformations can be carried out selectively, often while preserving the acyl chloride functionality under appropriate reaction conditions.

Oxidation to Carboxylic Acid Derivatives (e.g., 5-Formylfuran-2-carboxylic acid)

The formyl group can be oxidized to a carboxylic acid group, which would transform this compound into a dicarboxylic acid derivative. However, it is more common to see the oxidation of the related compound, 5-hydroxymethylfurfural (B1680220) (HMF), to 5-formylfuran-2-carboxylic acid (FFCA). tue.nlresearchgate.net This transformation is a key step in the production of furan-2,5-dicarboxylic acid (FDCA), a valuable platform chemical. tue.nl Various catalytic systems, including those based on gold or non-precious transition metal oxides, have been developed for the selective oxidation of the formyl group in furan (B31954) derivatives. tue.nlresearchgate.netepa.gov The oxidation of FFCA itself to FDCA is also a well-studied process. tue.nl

While direct oxidation of the formyl group in this compound is less documented, the principles of aldehyde oxidation suggest it is a feasible transformation.

Reduction Reactions to Hydroxymethyl or Methyl Groups

The formyl group is susceptible to reduction to a hydroxymethyl group or complete reduction to a methyl group. While specific examples for this compound are not prevalent in the provided search results, the general reactivity of aldehydes suggests this is possible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can typically reduce both the acyl chloride and the aldehyde. However, milder or more selective reducing agents might allow for the preferential reduction of the formyl group. For instance, sodium borohydride (B1222165) (NaBH₄) is often used for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups. The reduction of an acid chloride with a reagent like lithium tri-tert-butoxyaluminum hydride is a known method to produce an aldehyde, highlighting the differential reactivity that can be exploited.

Condensation Reactions with Carbonyl-Reactive Reagents

The formyl group at the 5-position of this compound is a key site for condensation reactions with various carbonyl-reactive reagents. These reactions provide a pathway to extend the molecular framework and synthesize a diverse range of derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a weak base. organicreactions.orgwikipedia.orgslideshare.net For instance, the reaction of 5-substituted furan-2-carboxaldehydes with creatinine (B1669602) or indan-1,3-dione proceeds via a Knoevenagel condensation to form new heterocyclic derivatives. sphinxsai.comdamascusuniversity.edu.sy The reaction is synthetically valuable as it leads to the formation of a new carbon-carbon double bond. sphinxsai.comdamascusuniversity.edu.sy

Schiff Base Formation: The formyl group readily reacts with primary amines to form Schiff bases, which contain an azomethine (-C=N-) group. nih.govderpharmachemica.com This condensation reaction is a fundamental transformation in organic chemistry and has been utilized in the synthesis of various furan-containing compounds. nih.govderpharmachemica.com The synthesis of Schiff bases from furan-2-carbaldehyde and its derivatives has been reported, highlighting the reactivity of the formyl group. derpharmachemica.com

Wittig Reaction: Although specific examples with this compound are not prevalent in the provided search results, the Wittig reaction is a general and powerful method for converting aldehydes and ketones to alkenes. It involves the reaction of the carbonyl compound with a phosphonium (B103445) ylide. Given the reactivity of the formyl group, it is expected to undergo the Wittig reaction to yield various vinylfuran derivatives.

A summary of representative condensation reactions is presented in the table below.

| Reaction Type | Reagent | Product Type | Significance |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., malonic esters, creatinine) | α,β-Unsaturated compounds | C-C bond formation, synthesis of functionalized alkenes. organicreactions.orgwikipedia.orgslideshare.net |

| Schiff Base Formation | Primary Amines | Imines (Schiff Bases) | Formation of C=N bonds, synthesis of diverse ligands and biologically active molecules. nih.govderpharmachemica.com |

| Wittig Reaction | Phosphonium Ylides | Alkenes | Conversion of carbonyls to alkenes with high stereoselectivity. |

Electrophilic and Nucleophilic Reactivity of the Furan Ring in this compound

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. numberanalytics.com However, the presence of two electron-withdrawing groups, the acyl chloride and the formyl group, deactivates the ring towards electrophilic substitution and influences the site selectivity of such reactions.

Site Selectivity in Aromatic Substitution Reactions

In electrophilic aromatic substitution reactions of furan, the attack typically occurs at the C2 or C5 position, which are more reactive than the C3 and C4 positions. numberanalytics.com For this compound, both the 2 and 5 positions are substituted. The presence of electron-withdrawing groups generally directs incoming electrophiles to the meta-positions in benzene (B151609) rings. In the case of furan, this would correspond to the C3 and C4 positions. However, the inherent reactivity of the furan ring at the α-positions (2 and 5) is significantly higher than at the β-positions (3 and 4). researchgate.net

The relative reactivity of five-membered heterocycles in electrophilic substitution is generally pyrrole (B145914) >> furan > thiophene. researchgate.net The positional selectivity, however, follows a different trend. researchgate.net The presence of substituents significantly influences the regioselectivity of these reactions. numberanalytics.com Electron-donating groups tend to direct electrophiles to the 5-position, while electron-withdrawing groups favor the 2-position. numberanalytics.com In this compound, both substituents are electron-withdrawing, which would be expected to deactivate the ring towards electrophilic attack. Any substitution would likely occur at the less deactivated C3 or C4 positions, although this is generally less favorable than substitution on an activated ring.

Catalytic Cross-Coupling Strategies for Furan Ring Functionalization

Catalytic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to furan derivatives. organic-chemistry.org These methods offer a versatile approach to functionalize the furan ring of this compound, particularly by targeting the carbon-halogen bond of the acyl chloride or by converting the aldehyde to a suitable coupling partner.

Suzuki Coupling: The Suzuki cross-coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a highly effective method for creating C-C bonds. mdpi.com This strategy has been successfully used to synthesize 2-arylbenzo[b]furan derivatives. mdpi.com In the context of this compound, the acyl chloride could potentially be converted to a different halide or triflate to participate in Suzuki coupling, or the aldehyde could be transformed into a boronic acid or ester.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction has been utilized for the arylation of 2,3-dihydrofuran. nih.gov For this compound, the acyl chloride could be a suitable substrate for Heck coupling reactions, allowing for the introduction of various alkenyl groups at the 2-position. liverpool.ac.uk

Sonogashira Coupling: The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is a reliable method for the formation of C(sp²)-C(sp) bonds and has been used in the synthesis of various furan-containing compounds. nih.govmdpi.com The acyl chloride of this compound could potentially be used as the halide component in a Sonogashira coupling to introduce alkynyl moieties.

The following table summarizes key cross-coupling strategies applicable to furan derivatives.

| Coupling Reaction | Catalyst System | Coupling Partners | Bond Formed |

| Suzuki Coupling | Pd catalyst, Base | Organoboron compound, Organic halide | C-C |

| Heck Reaction | Pd catalyst, Base | Alkene, Organic halide | C-C |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | Terminal alkyne, Organic halide | C-C (sp²-sp) |

Investigating Reaction Pathways and Intermediates

Understanding the reaction pathways and the nature of intermediates is crucial for controlling the outcome of chemical reactions involving this compound.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a significant role in the chemistry of furan and its derivatives. wikipedia.orgbaranlab.orgyoutube.com The geometry and electronic structure of the furan ring, with its lone pair of electrons on the oxygen atom participating in the aromatic system, dictate its reactivity.

The conformation of the acyl chloride and formyl groups relative to the furan ring can influence their reactivity. For instance, the degree of orbital overlap between the carbonyl groups and the furan ring's π-system can affect their electrophilicity. These effects are critical in determining the transition state geometries and, consequently, the activation energies of reactions. youtube.com Computational studies on furan derivatives have shown that stereoelectronic factors can influence the stability of intermediates and the regioselectivity of reactions. rsc.org

Characterization of Transition States and Reaction Intermediates

The direct observation and characterization of transition states and reaction intermediates are often challenging due to their transient nature. However, a combination of spectroscopic techniques and computational methods can provide valuable insights. researchgate.net

Spectroscopic Techniques: Techniques such as NMR, IR, and mass spectrometry can be used to identify and characterize stable intermediates or products derived from trapped intermediates. researchgate.netnih.gov For example, in the study of furan metabolism, reactive intermediates have been trapped and identified, providing evidence for specific reaction pathways. acs.org Spectroscopic analysis of furan-containing compounds can reveal details about their electronic structure and bonding. researchgate.net

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways, calculating the energies of transition states and intermediates, and understanding the electronic factors that govern reactivity. researchgate.net Computational studies have been employed to investigate the mechanisms of various reactions involving furans, including cycloadditions and electrophilic substitutions. rsc.orgresearchgate.net These studies can provide detailed information about the geometry and electronic structure of transient species that are difficult to observe experimentally. researchgate.net

Trapping Experiments: In some cases, highly reactive intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. youtube.com This approach has been used to capture elusive intermediates in various organic reactions, providing indirect evidence for their existence and role in the reaction mechanism. acs.org

Derivatives and Functional Analogues of 5 Formylfuran 2 Carbonyl Chloride

Synthesis of 5-Formylfuran-2-carboxylic Acid Esters

The esterification of 5-formylfuran-2-carboxylic acid, the precursor to the title acyl chloride, is a common route to obtaining 5-formylfuran-2-carboxylic acid esters. This transformation can be achieved through various methods, including Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, and more directly, 5-formylfuran-2-carbonyl chloride readily reacts with a wide range of alcohols to yield the corresponding esters in high yields. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the properties of the resulting ester.

A patented method describes the preparation of 5-formyl-2-furancarboxylic acid esters from furoate as the starting material, utilizing a Vilsmeier reagent and a Lewis acid as a catalyst in a one-step reaction. nih.gov This process boasts high selectivity and yield. Another approach involves the oxidation of 5-(alkoxymethyl)furfural or 5-(alkoxycarbonyl)furfural in the presence of a catalyst system comprising Co(II), Mn(II), and Ce(III) salts to produce 5-ester furan (B31954) 2-carboxylic acids. pharmaguideline.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Furoate | Vilsmeier Reagent | Lewis Acid | 5-Formyl-2-furancarboxylic acid ester | nih.gov |

| 5-(Alkoxymethyl)furfural | Oxygen | Co(II)/Mn(II)/Ce(III) salts | 5-Ester furan 2-carboxylic acid | pharmaguideline.com |

| 5-Formylfuran-2-carboxylic acid | Alcohol | Acid Catalyst | 5-Formylfuran-2-carboxylic acid ester | General Knowledge |

| This compound | Alcohol | Base (e.g., Pyridine) | 5-Formylfuran-2-carboxylic acid ester | General Knowledge |

Exploration of Amide and Hydrazide Derivatives

The highly reactive acyl chloride group of this compound makes it an excellent precursor for the synthesis of amide and hydrazide derivatives. The reaction with primary or secondary amines proceeds readily to form the corresponding N-substituted amides. google.com This reaction is typically performed in an aprotic solvent in the presence of a base to scavenge the generated HCl. google.com The formyl group generally remains intact under these conditions, allowing for further functionalization if desired.

Similarly, the reaction of this compound with hydrazine (B178648) or its derivatives (e.g., hydrazine hydrate) yields the corresponding hydrazides. rsc.org These hydrazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, and have been investigated for their biological activities. The synthesis of 5-substituted-2-furoyl diacylhydrazide derivatives has been reported, where the initial furoyl hydrazide was prepared and subsequently reacted with various aliphatic acids. researchgate.net

| Reactant 1 | Reactant 2 | Product | General Reaction Conditions |

| This compound | Primary/Secondary Amine | 5-Formylfuran-2-carboxamide derivative | Aprotic solvent, base (e.g., triethylamine) |

| This compound | Hydrazine/Hydrazine derivative | 5-Formylfuran-2-carbohydrazide | Aprotic solvent, low temperature |

Halogenated and Alkylated 5-Formylfuran Scaffolds

The introduction of halogen atoms onto the furan ring can significantly influence the electronic properties and reactivity of the molecule. While direct halogenation of this compound is not extensively documented, the synthesis of related halogenated furan derivatives provides insight into potential synthetic routes. For instance, 5-bromo-furan-2-carbonyl chloride is a commercially available compound, suggesting that bromination of the furan ring at the 5-position is a feasible transformation, likely occurring on a precursor such as 2-furoic acid before conversion to the acyl chloride. pharmaguideline.com The synthesis of 3,4-halogenated-5H-furan-2-ones has also been reported, indicating that halogenation at other positions of the furan ring is possible. nih.gov

The alkylation of the furan ring in this compound is challenging due to the presence of the deactivating formyl and carbonyl groups. Friedel-Crafts alkylation is generally not successful with furan itself due to its acid sensitivity. However, milder conditions using catalysts like phosphoric acid or boron trifluoride can be employed for the alkylation of furan with alkenes. It is conceivable that such methods could be adapted for the 5-formylfuran scaffold, although the yields might be modest.

Conjugated Systems and Macrocyclic Derivatives Derived from Furanic Aldehydes

The formyl group of this compound and its derivatives serves as a versatile handle for the construction of larger conjugated systems and macrocycles. The parent compound, 2,5-furandicarbaldehyde, is a well-known building block for the synthesis of conjugated polymers and macrocyclic compounds. rsc.org For example, condensation reactions with aromatic diamines or other bifunctional nucleophiles can lead to the formation of Schiff base polymers with interesting electronic and optical properties.

The synthesis of furan-based conjugated polymers has been achieved through direct C-H arylation of oligofurans, demonstrating a modern approach to these materials. researchgate.net Macrocycles containing furan moieties have been synthesized through various strategies, including the condensation of 2,5-furandicarbonyl chloride with appropriate linkers. rsc.org A six-membered oligofuran macrocycle has been prepared in a single step from a furan-3-carboxylate dimer using a palladium catalyst. rsc.org These examples highlight the potential of furanic aldehydes, including derivatives of this compound, as key components in the construction of complex, functional molecular architectures.

Structural Modifications for Modulating Reactivity and Selectivity

The reactivity and selectivity of this compound can be modulated through various structural modifications. The introduction of electron-donating or electron-withdrawing groups on the furan ring can significantly impact the electrophilicity of both the acyl chloride and the formyl group. For instance, a halogen atom at the 4-position would be expected to increase the reactivity of the acyl chloride towards nucleophiles.

Protecting group chemistry can be employed to selectively mask one of the reactive sites, allowing for transformations to be carried out on the other. For example, the formyl group can be protected as an acetal, enabling chemistry to be performed exclusively at the acyl chloride functionality. Subsequent deprotection would then reveal the aldehyde for further reactions. This strategy allows for a stepwise and controlled approach to the synthesis of complex molecules based on the 5-formylfuran scaffold.

Computational and Theoretical Studies in 5 Formylfuran 2 Carbonyl Chloride Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to view the intricate dance of electrons and nuclei during chemical transformations. For 5-Formylfuran-2-carbonyl chloride, these calculations have been instrumental in understanding its reactivity and the pathways it follows in various reactions.

Density Functional Theory (DFT) for Ground State and Transition State Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of molecules like this compound. DFT calculations are used to determine the geometries of ground states and, crucially, the high-energy transition states that govern reaction rates. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy pathways for reactions, providing a theoretical framework for understanding experimental observations. researchgate.net

For instance, in the context of furan (B31954) derivatives, DFT has been employed to study conformational preferences and rotational barriers. researchgate.net Studies on related molecules like 2-formylfuran show that the trans conformer is generally more stable than the cis conformer, and the energy barrier for their interconversion can be accurately calculated. researchgate.net This type of analysis is critical for understanding how the conformation of this compound might influence its reactivity in different chemical environments, including the effect of solvents. researchgate.net

| Computational Method | Application in Furan Derivatives | Key Findings |

| DFT (M06-2X/def2-TZVP) | Esterification reaction mechanism | Calculation of activation free energies for reactions involving related acyl chlorides. researchgate.net |

| DFT | Conformational analysis of 2-formylfuran | Prediction of the relative stability of cis and trans conformers and the rotational barrier between them. researchgate.net |

| DFT | Solvent effects on 2-formylfuran | Qualitative prediction of the influence of solvent polarity on conformational equilibrium. rsc.org |

Ab Initio Methods in Reaction Pathway Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical rigor. While computationally more demanding than DFT, they can provide benchmark results for reaction pathways. Ab initio molecular orbital calculations have been performed on related furan derivatives to determine the energies of stable conformations and transition states for conformer interconversion. rsc.org These studies have shown that while minimal basis sets can correctly predict relative conformer stability, more extended basis sets are necessary to obtain energy differences that are in close agreement with experimental values. rsc.org The insights gained from these high-level calculations on simpler furan systems can be extrapolated to predict the behavior of the more complex this compound molecule, aiding in the design of new synthetic routes and the understanding of its chemical transformations.

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. nih.govnih.gov For this compound and its derivatives, understanding their preferred shapes, or conformations, is crucial as it directly impacts their reactivity and interaction with other molecules.

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

Computational models are increasingly used to predict the outcome of chemical reactions, including their rate and selectivity. For a multifunctional compound like this compound, which possesses both an aldehyde and an acid chloride group, predicting which site will react under specific conditions is of great synthetic importance.

Predictive models can be developed based on calculated properties such as atomic charges, frontier molecular orbital energies, and electrostatic potentials. These models can help in understanding and predicting the site-selectivity of reactions. For instance, in the metalation of functionalized heterocycles, simple pKa calculations have been shown to reliably predict the site of deprotonation. researchgate.net Such a model could be adapted to predict the reactivity of the various positions on the furan ring of this compound towards different reagents. This predictive capability allows for the rational design of experiments, saving time and resources in the laboratory.

Spectroscopic Data Interpretation through Computational Approaches (e.g., NMR, IR, MS)

Computational methods are invaluable for interpreting complex spectroscopic data, providing a bridge between the observed spectrum and the underlying molecular structure. wiley.comspectroscopyonline.comchemrxiv.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum chemical calculations can accurately predict the chemical shifts of protons and carbons. nih.govnih.gov By comparing the calculated spectra of different possible isomers or conformers with the experimental data, the correct structure can be confidently assigned. nih.gov This is particularly useful for complex molecules where empirical interpretation of NMR spectra can be ambiguous.

In Infrared (IR) spectroscopy, computational models can simulate the vibrational spectra of molecules. wiley.com The calculated frequencies and intensities of the vibrational modes can be compared with the experimental IR spectrum to aid in the assignment of absorption bands to specific functional groups and molecular motions. spectroscopyonline.comchemrxiv.org For this compound, this would allow for the precise identification of the stretching frequencies of the formyl and carbonyl chloride groups.

Mass Spectrometry (MS) is another area where computational tools are becoming increasingly important. nih.govnih.gov While direct prediction of mass spectra is challenging, computational methods can be used to study the fragmentation pathways of ions in the mass spectrometer. researchgate.netresearchgate.net By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation patterns, which is crucial for the structural elucidation of unknown compounds. nih.govnih.govresearchgate.net

| Spectroscopic Technique | Computational Application | Information Gained |

| NMR | Chemical shift prediction | Assignment of signals to specific nuclei, aiding in structure determination. nih.govnih.gov |

| IR | Vibrational frequency calculation | Assignment of absorption bands to functional groups and vibrational modes. wiley.comspectroscopyonline.comchemrxiv.org |

| MS | Fragmentation pathway analysis | Rationalization of observed fragment ions for structural elucidation. nih.govnih.govresearchgate.netresearchgate.net |

Advanced Research Applications and Future Directions for 5 Formylfuran 2 Carbonyl Chloride

Role as a Pivotal Intermediate in Complex Chemical Synthesis

5-Formylfuran-2-carbonyl chloride is a highly reactive and versatile bifunctional molecule, making it a valuable intermediate in the synthesis of a wide array of complex chemical structures. Its two distinct functional groups, the aldehyde (formyl) and the acyl chloride, can undergo a variety of chemical transformations, often with high selectivity, allowing for the construction of intricate molecular architectures.

Synthesis of Multi-functionalized Furan (B31954) Systems

The differential reactivity of the formyl and acyl chloride groups on the furan ring is a key feature that chemists exploit to create multi-functionalized furan systems. The acyl chloride is significantly more reactive than the aldehyde, allowing for selective reactions at the 2-position of the furan ring while leaving the formyl group at the 5-position intact for subsequent transformations.

For instance, the acyl chloride can readily react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. This initial functionalization at the C2 position introduces a new moiety while preserving the aldehyde group for further reactions. The aldehyde can then be subjected to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime. This stepwise and selective reactivity allows for the precise installation of different functional groups at both the C2 and C5 positions of the furan ring, leading to the synthesis of a diverse library of multi-functionalized furan derivatives.

Precursor for Nitrogen- and Sulfur-Containing Heterocycles

The dual reactivity of this compound also makes it an excellent starting material for the synthesis of more complex heterocyclic systems containing nitrogen and sulfur atoms. The formyl and acyl chloride groups can participate in cyclization reactions with appropriate binucleophiles to construct new rings fused to or appended from the furan core.

For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinone rings, while reaction with hydroxylamine (B1172632) can yield oxazinone structures. Similarly, the use of thiosemicarbazide (B42300) can result in the formation of thiadiazine derivatives. These reactions significantly expand the chemical space accessible from this furan-based starting material, providing routes to novel heterocyclic scaffolds with potential applications in medicinal chemistry, materials science, and agrochemicals. The ability to construct these complex heterocyclic systems from a bio-based precursor highlights the importance of this compound in sustainable chemistry.

Development of Novel Bio-Based Monomers and Polymers

The drive towards a more sustainable chemical industry has spurred significant research into the development of polymers derived from renewable resources. This compound, which can be derived from biomass, is a key player in this field, serving as a precursor to important bio-based monomers for the production of novel polyesters and polyamides.

Contribution to Furan-2,5-dicarboxylic Acid (FDCA) and its Derivatives Production

Furan-2,5-dicarboxylic acid (FDCA) is a top-tier, bio-based platform chemical identified by the US Department of Energy as a key building block for the "green" chemistry industry of the future. wikipedia.org It is considered a renewable alternative to terephthalic acid (TPA), a major component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org this compound is a direct precursor to FDCA. The formyl group of this compound can be oxidized to a carboxylic acid, yielding FDCA. tue.nlgoogle.com

Furthermore, the acyl chloride functionality of this compound allows for the synthesis of various FDCA derivatives. nih.gov For example, reaction with alcohols leads to the formation of FDCA esters, such as dimethyl 2,5-furandicarboxylate (DMFD), which are often preferred as monomers in polymerization reactions due to their higher solubility and lower melting points compared to FDCA itself. ulaval.canih.gov

The production of FDCA and its derivatives from biomass-derived this compound is a critical step in the value chain of bio-based polymers. researchgate.netshokubai.org

| Precursor | Product | Significance |

| This compound | Furan-2,5-dicarboxylic acid (FDCA) | Renewable alternative to terephthalic acid for bio-based polyesters. |

| This compound | Dimethyl 2,5-furandicarboxylate (DMFD) | Preferred monomer for polymerization due to improved solubility. |

Synthesis of Bio-polyester and Bio-polyamide Precursors

This compound is a versatile precursor for the synthesis of monomers used in the production of both bio-polyesters and bio-polyamides. researchgate.net For bio-polyesters, the acyl chloride group can react with diols to form ester linkages, while the formyl group can be converted to a second carboxylic acid or ester group, creating a difunctional monomer suitable for polycondensation reactions. nih.govncsu.edu

For the synthesis of bio-polyamide precursors, the formyl group of this compound can be converted to an amine or a nitrile group, which can then be reduced to an amine. The acyl chloride can react with diamines to form amide bonds. plaschina.com.cn For instance, the conversion of the formyl group to an oxime followed by reduction can yield an aminomethyl group, creating a furan-based amino acid derivative. Alternatively, reaction of the acyl chloride with a diamine and subsequent transformation of the formyl group can lead to the formation of furan-based diamine monomers. These furanic diamines and diacids can then be used to produce fully bio-based polyamides with unique properties. plaschina.com.cnacs.orgrsc.org

| Polymer Type | Precursor Synthesis from this compound |

| Bio-polyesters | Conversion of the formyl group to a carboxylic acid/ester, followed by reaction of the acyl chloride with a diol. |

| Bio-polyamides | Conversion of the formyl group to an amine/nitrile, followed by reaction of the acyl chloride with a diamine. |

Integration into Sustainable Chemical Processes

The utilization of this compound is intrinsically linked to the development of sustainable chemical processes. Its synthesis from biomass-derived platform molecules like 5-(chloromethyl)furfural (CMF) represents a shift away from fossil fuel-based feedstocks. researchgate.netrsc.org The conversion of CMF to this compound can be achieved using relatively mild and efficient methods. researchgate.net

Furthermore, the reactions involving this compound can often be conducted under greener reaction conditions. For example, the use of biocatalysts for the oxidation of the formyl group to a carboxylic acid is an area of active research. acs.org Enzymatic processes can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. acs.org

Green Chemistry Principles in Furan Derivative Production

The production of furan derivatives, including this compound, is increasingly aligning with the principles of green chemistry. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. Key green chemistry principles applicable to the synthesis of furan derivatives include the use of renewable feedstocks, catalysis, and the reduction of derivatives. The emphasis is on creating more sustainable and environmentally benign chemical manufacturing processes.

Valorization of Lignocellulosic Biomass Feedstocks

Lignocellulosic biomass, an abundant and renewable resource, is a primary feedstock for the production of furan-based platform chemicals. The valorization of this biomass involves its conversion into valuable chemicals, with 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) being key intermediates. acs.org These platform molecules can be sourced from the cellulose (B213188) and hemicellulose components of biomass.

A closely related analogue, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), can be synthesized from 5-(chloromethyl)furfural (CMF), a derivative of HMF. nih.gov This synthesis highlights a tangible pathway from biomass to functionalized furan carbonyl chlorides. The conversion of biomass-derived intermediates into compounds like this compound represents a significant step in replacing petroleum-based feedstocks with renewable alternatives. nih.gov

| Feedstock | Intermediate | Target Compound Class | Reference |

| Lignocellulosic Biomass | 5-Hydroxymethylfurfural (HMF) | Furan Derivatives | |

| Lignocellulosic Biomass | Furfural | Furan Derivatives | acs.org |

| 5-(Chloromethyl)furfural (CMF) | - | 5-(Chloromethyl)furan-2-carbonyl chloride | nih.gov |

Exploration in Medicinal Chemistry Research as a Synthetic Scaffold

The furan nucleus is recognized as a pharmacologically active pharmacophore, and compounds containing this ring system have garnered significant attention for their therapeutic potential. nih.gov The inherent reactivity of this compound makes it an attractive scaffold for the synthesis of diverse molecular architectures for medicinal chemistry applications.

Design and Synthesis of Furan-Containing Pharmacophores for Target Interaction Studies

The furan ring is a versatile scaffold for the design and synthesis of novel pharmacophores that can interact with various biological targets. nih.gov The dual reactivity of this compound allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR). For instance, the carbonyl chloride can be readily converted into amides, esters, and other derivatives, while the formyl group can undergo reactions such as reductive amination, oxidation, or condensation. This versatility allows for the systematic modification of the furan scaffold to optimize interactions with specific biological targets. The synthesis of various furan-based derivatives has demonstrated promising cytotoxic activities, highlighting the potential of this scaffold in developing new therapeutic agents. nih.gov

Structure-Guided Synthetic Approaches for Chemical Libraries

Structure-guided drug design relies on the synthesis of focused chemical libraries to probe the binding pockets of biological targets. The defined and predictable reactivity of this compound makes it an excellent building block for combinatorial chemistry and the creation of such libraries. By systematically reacting the carbonyl chloride and formyl groups with a diverse set of reagents, large and varied collections of furan-containing compounds can be generated. This approach facilitates the rapid exploration of chemical space around the furan core, accelerating the identification of lead compounds with desired biological activities. The synthesis of libraries of highly substituted furans has been demonstrated as a valuable strategy in drug discovery.

Future Perspectives in the Comprehensive Chemical Utilization of this compound

The future for this compound is promising, with potential applications spanning various scientific and industrial domains. Its foundation in renewable biomass feedstocks positions it as a key player in the transition towards a more sustainable chemical industry.

Future research will likely focus on several key areas:

Expansion of the Bio-based Chemical Portfolio: Further development of catalytic processes to efficiently and selectively produce this compound and its derivatives directly from lignocellulosic biomass will be crucial. This will involve the design of novel catalysts and the optimization of reaction conditions to maximize yields and minimize waste.

Novel Drug Discovery Platforms: The unique chemical handles of this compound will continue to be exploited in the design and synthesis of novel drug candidates. We can anticipate the development of new synthetic methodologies that leverage its reactivity to create complex and diverse molecular architectures for targeting a wide range of diseases.

Advanced Materials Science: The furan backbone offers potential for the development of new polymers and materials with unique properties. The ability to precisely functionalize the furan ring using this compound as a starting material could lead to the creation of advanced materials with tailored thermal, mechanical, and electronic properties. nih.govresearchgate.net

Agrochemical Innovation: The structural motifs accessible from this compound may also find applications in the development of new pesticides and herbicides, contributing to global food security.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-Formylfuran-2-carbonyl chloride from precursor compounds?

- Methodology :

- Step 1 : Start with 5-(Hydroxymethyl)furan-2-carbonitrile (or similar precursors). Oxidize the hydroxymethyl group to a formyl group using agents like KMnO₄ or CrO₃ under controlled conditions to avoid over-oxidation .

- Step 2 : Convert the resulting carboxylic acid derivative (e.g., 5-Formylfuran-2-carboxylic acid) to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous solvents (e.g., dry dichloromethane) .

- Step 3 : Purify via distillation or recrystallization under inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify formyl (δ ~9-10 ppm) and carbonyl chloride (C=O, δ ~160-180 ppm) groups. Compare with structurally similar compounds like 5-Formylfuran-3-carboxylic acid .

- IR Spectroscopy : Confirm C=O stretches (~1750 cm⁻¹ for acyl chloride) and absence of hydroxyl peaks .

- Mass Spectrometry : Verify molecular ion ([M]⁺) and fragmentation patterns using high-resolution MS .

Q. What are the optimal storage conditions for this compound?

- Methodology :

- Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C .

- Avoid contact with water, bases, or oxidizing agents. Compatibility tests with common lab solvents (e.g., DCM, THF) are recommended .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Use density functional theory (DFT) to model electrophilicity at the carbonyl carbon. Compare activation energies for reactions with amines or alcohols .

- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via HPLC) .

Q. How can researchers resolve contradictions in reported reaction yields during peptide coupling?

- Methodology :

- Variable Control : Ensure anhydrous conditions (use molecular sieves) and standardized reagent purity (e.g., titrate acyl chloride before use) .

- Stoichiometric Optimization : Screen molar ratios (1:1 to 1:2, acyl chloride:nucleophile) to minimize side reactions .

Q. What strategies address the lack of toxicological data for this compound?

- Methodology :

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells) at concentrations relevant to lab exposure .

- Predictive Models : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate acute toxicity based on structural analogs .

Q. What mechanistic insights can kinetic studies provide about hydrolysis under varying pH?

- Methodology :

- pH-Dependent Kinetics : Monitor hydrolysis rates via NMR or UV-Vis spectroscopy at pH 2–12.

- Activation Parameters : Calculate ΔH‡ and ΔS‡ from Arrhenius plots to distinguish between SN1 or SN2 pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting stability data for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.